比莫兰

描述

比莫兰是一种化学化合物,以其作为拓扑异构酶 II 抑制剂的作用而闻名。 它已在中国广泛用作抗肿瘤剂,并用于治疗牛皮癣 。 比莫兰也显示出致白血病活性,并在人类淋巴细胞中诱导多种类型的染色体畸变 .

科学研究应用

比莫兰有几个科学研究应用,包括:

作用机制

比莫兰通过抑制拓扑异构酶 II 酶发挥作用,该酶对于 DNA 复制和修复至关重要。通过抑制这种酶,比莫兰会干扰 DNA 的正常功能,导致快速分裂细胞的细胞死亡。 这种机制使其成为有效的抗肿瘤剂 。 所涉及的分子靶点和途径包括 DNA-拓扑异构酶 II 复合物以及随后发生的 DNA 损伤和凋亡的诱导 .

准备方法

合成路线和反应条件

比莫兰的合成涉及多个步骤,从核心结构的制备开始。精确的合成路线和反应条件是专有的,并未广泛发表。

工业生产方法

比莫兰的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 该化合物通常以粉末形式生产,并储存在特定条件下以保持其稳定性 .

化学反应分析

反应类型

比莫兰会经历各种化学反应,包括:

氧化: 比莫兰可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 该化合物也可以进行还原反应,尽管这些反应不太常见。

常用试剂和条件

氧化剂: 比莫兰常用的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。

取代试剂: 各种卤化剂和亲核试剂用于取代反应.

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,比莫兰的氧化可以导致羟基化衍生物的形成,而取代反应可以产生卤代化合物 .

相似化合物的比较

比莫兰在其对拓扑异构酶 II 的特异性抑制及其相关的致白血病活性方面是独一无二的。类似的化合物包括:

依托泊苷: 另一种用于癌症治疗的拓扑异构酶 II 抑制剂。

阿霉素: 一种广泛使用的化疗药物,也靶向拓扑异构酶 II。

米托蒽醌: 一种具有类似作用机制的抗肿瘤药物.

属性

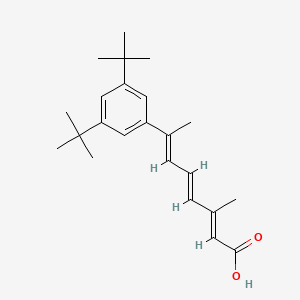

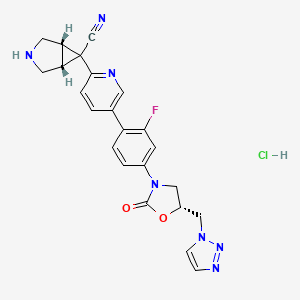

IUPAC Name |

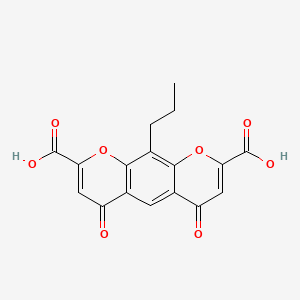

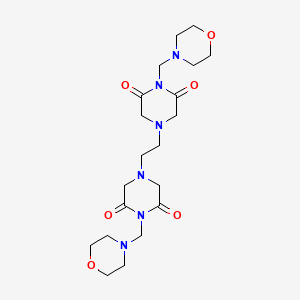

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQGCJKPBAYEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225549 | |

| Record name | Bimolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74550-97-3 | |

| Record name | Bimolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74550-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bimolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bimolane?

A: Bimolane functions as a topoisomerase II catalytic inhibitor. [, ] It disrupts the enzymatic activity of topoisomerase II, an enzyme essential for DNA replication and cell division. []

Q2: What are the downstream effects of bimolane's interaction with topoisomerase II?

A2: By inhibiting topoisomerase II, bimolane triggers a cascade of events:

- Cell Cycle Arrest: Bimolane impedes the progression of cells from the S phase to the M phase, effectively halting cell cycle progression. [, , ] This arrest primarily occurs in the G2 phase, leading to an accumulation of cells in this stage. []

- DNA Damage: The inhibition of topoisomerase II by bimolane results in DNA strand breaks, particularly single-strand breaks. [] This DNA damage contributes to the compound's cytotoxic and genotoxic effects.

Q3: Is there a difference in the mechanism of action between bimolane and ICRF-154?

A: Studies suggest that bimolane's anticancer activity is likely attributable to its conversion into ICRF-154 within the cellular environment. [] Both compounds demonstrate very similar cytotoxic and genotoxic effects at equivalent molar concentrations. []

Q4: What is the molecular formula and weight of bimolane?

A4: The molecular formula of bimolane is C18H28N6O6, and its molecular weight is 412.45 g/mol.

Q5: Is there spectroscopic data available for bimolane?

A: While the provided research papers do not delve into detailed spectroscopic analyses, X-ray diffraction studies have been crucial in identifying ICRF-154 within synthesized bimolane samples. []

A5: The available research primarily focuses on the biological activity and clinical implications of bimolane. Information regarding its material compatibility and stability, catalytic properties, and computational chemistry aspects are not extensively covered in these studies.

Q6: How do structural modifications of bimolane affect its activity?

A6: While specific SAR studies are not presented within the provided research, the structural similarity between bimolane and ICRF-154 suggests that even minor alterations to the bimolane molecule could significantly impact its conversion to ICRF-154 and, consequently, its biological activity.

A6: These aspects of bimolane are not extensively discussed within the provided research, which primarily focuses on its biological activity, clinical observations, and potential for leukemia development.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bimolane?

A7: While comprehensive ADME data is limited within the provided research, some insights can be gleaned:

- In vivo Conversion: Bimolane appears to be efficiently converted to ICRF-154 during cell culture, suggesting in vivo metabolic processes. []

Q8: What cell lines have been used to study the in vitro efficacy of bimolane?

A8: Researchers have employed various cell lines to investigate bimolane's effects, including:

- TK6 Cells: Used to assess cytotoxic and genotoxic effects. []

- S180 Cells: Utilized to study cytokinetic effects and DNA damage. [, ]

- Human Peripheral Blood Lymphocytes (HPBLs): Employed for genotoxicity evaluation and cell cycle analysis. [, , , ]

- Ehrlich Ascites Carcinoma (ECA) Cells: Used to examine the impact on DNA, RNA, and protein synthesis. []

- L1210 Leukemia Cells: Utilized for studying cytokinetic effects and cell cycle changes. []

Q9: What animal models have been used to investigate the in vivo activity of bimolane?

A9: Mice have been the primary animal model for investigating bimolane's in vivo effects. [2, 4, 7-10, 18, 22, 25] Studies have focused on:

- Reproductive Toxicity: Examining the impact on embryonic development and potential teratogenicity. []

- Immune Response Modulation: Evaluating the effects on humoral and cellular immunity. []

- Anticancer Activity: Assessing its ability to inhibit tumor growth and metastasis, particularly in lung carcinoma models. [, ]

- Cardiotoxicity Prevention: Investigating its potential to mitigate the cardiotoxic effects of doxorubicin. []

- Leukemogenic Potential: Observing the development of leukemia in mice treated with bimolane. []

Q10: Have any clinical trials been conducted with bimolane?

A10: While the provided research doesn't directly reference specific clinical trials, it does mention bimolane's clinical use for treating psoriasis and its association with the development of acute leukemia in some patients. [3, 12, 14-16, 18, 26, 27]

A10: The provided research focuses primarily on bimolane's mechanism of action, biological effects, and clinical observations. Information specifically related to resistance mechanisms and cross-resistance is not extensively discussed in these studies.

Q11: What are the known toxic effects of bimolane?

A11: Research highlights several toxicological concerns associated with bimolane:

- Genotoxicity: Bimolane induces chromosomal aberrations, micronucleus formation, and DNA damage. [, , , , ]

- Reproductive Toxicity: Studies in mice show that bimolane can cause embryonic resorption, fetal abnormalities, and teratogenic effects. []

- Immunosuppression: Bimolane has been shown to suppress both humoral and cellular immune responses in mice. []

A11: These specific aspects of bimolane's profile are not extensively addressed in the provided research.

A11: The research papers primarily focus on understanding bimolane's biological activity and clinical implications. Information regarding alternative compounds, waste management, or research infrastructure related to bimolane is not elaborated upon in these studies.

Q12: What are some milestones in the research on bimolane?

A12: Key milestones include:

- Mechanism of Action Elucidation: Research identified bimolane as a topoisomerase II catalytic inhibitor, shedding light on its cytotoxic and genotoxic properties. []

- Link to ICRF-154: Studies indicated that bimolane's anticancer activity is likely due to its conversion to ICRF-154 within biological systems. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。